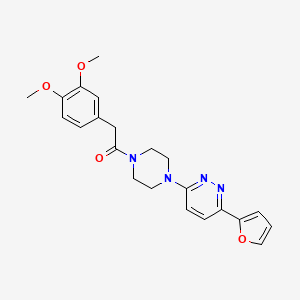

2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-28-19-7-5-16(14-20(19)29-2)15-22(27)26-11-9-25(10-12-26)21-8-6-17(23-24-21)18-4-3-13-30-18/h3-8,13-14H,9-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTBVXSOBJUTCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, supported by relevant research findings and data tables.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 382.5 g/mol. Its structure includes a dimethoxyphenyl group, a furan moiety, and a piperazine ring, which are known to contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes may vary but generally include the formation of the piperazine derivative followed by the introduction of the furan and pyridazine groups. The optimization of reaction conditions is crucial for ensuring high yield and purity.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperazine and pyridazine rings have been shown to inhibit cancer cell proliferation in various studies.

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 5.2 | |

| Similar Compound A | HeLa (Cervical) | 3.8 | |

| Similar Compound B | A549 (Lung) | 4.5 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may exhibit activity against various bacterial strains, potentially due to its ability to disrupt cellular processes.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 |

Neuroprotective Effects

Some derivatives of the compound have shown promise in neuroprotection studies, indicating potential applications in treating neurodegenerative diseases. The presence of the furan ring is often associated with enhanced neuroprotective effects.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Interaction with DNA : It may intercalate with DNA or interact with other cellular targets, disrupting normal function.

- Modulation of Signaling Pathways : The compound could influence various signaling pathways related to cell survival and apoptosis.

Study on Anticancer Effects

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives based on the core structure of this compound and evaluated their anticancer activity against multiple cancer cell lines. The results demonstrated that modifications to the piperazine ring significantly affected potency, highlighting the importance of structural optimization in drug design.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. These receptors play a critical role in mood regulation and are key targets in the treatment of depression. Studies have shown that derivatives of this compound can modulate these receptors effectively, leading to potential antidepressant properties .

Anticancer Properties

The compound's structural features suggest it could also be effective in oncology. Preliminary studies have indicated that similar piperazine derivatives possess cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver carcinoma cells. The furan moiety has been associated with enhanced anticancer activity, making this compound a candidate for further investigation in cancer therapeutics .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its pharmacological properties.

Synthetic Methods

The synthesis typically involves multi-step reactions, including the formation of piperazine derivatives and subsequent modifications to introduce the furan and pyridazine rings. Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have improved yield and efficiency .

Structure-Activity Relationship

The presence of the dimethoxyphenyl group is believed to enhance lipophilicity and receptor binding affinity. The furan and pyridazine components contribute to the compound's biological activity by facilitating interactions with target proteins involved in neurotransmission and cellular proliferation pathways .

Case Study: Antidepressant Efficacy

In a study published in Pharmacology Biochemistry and Behavior, a derivative of the compound was tested for its antidepressant effects in animal models. Results showed a significant reduction in depressive-like behaviors compared to control groups, suggesting potential therapeutic applications for treating depression .

Case Study: Anticancer Activity

A recent investigation published in Cancer Letters demonstrated that a similar piperazine-based compound exhibited IC50 values lower than standard chemotherapeutics against liver cancer cell lines. This highlights the potential of this compound as a novel anticancer agent .

Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, heterocycles, and electronic properties, influencing their pharmacological profiles. Below is a detailed analysis:

Structural Variations in Piperazine-Linked Ethanones

Key Observations

Substituent Effects: The target’s 3,4-dimethoxyphenyl group contrasts with trifluoromethylphenyl (Compound 21) and fluorophenyl (). Furan in the target compound offers electron-rich aromaticity, differing from thiophene (Compound 21) and pyridine (EP 1 808 168 B1). Furan’s oxygen may improve solubility over thiophene but reduce metabolic stability compared to pyridine’s nitrogen .

Heterocyclic Core :

- The pyridazine-furan system in the target is distinct from pyrazolo[3,4-d]pyrimidine (EP 1 808 168 B1) and benzotriazole (). Pyridazine’s dual nitrogen atoms may enhance binding to ATP pockets in kinases, while furan’s planar structure supports π-stacking .

Pharmacokinetic Implications :

- Compounds with methanesulfonyl (EP 1 808 168 B1) or morpholinyl () groups exhibit higher polarity, likely improving aqueous solubility but reducing blood-brain barrier permeability compared to the target’s dimethoxy-furan system .

Research Findings and Hypotheses

- Synthetic Feasibility : The target compound’s structure suggests synthesis via nucleophilic substitution or Suzuki coupling, akin to methods used for Compound 21 (thiophene variant) .

- Therapeutic Potential: Structural similarities to kinase inhibitors (e.g., pyridazine cores in ) imply possible anticancer or anti-inflammatory applications, though empirical validation is needed .

- Metabolic Stability : The absence of electron-withdrawing groups (e.g., CF3, sulfonyl) may render the target more susceptible to oxidative metabolism than EP 1 808 168 B1 derivatives .

Q & A

Q. What synthetic strategies are optimal for constructing the piperazine-pyridazine-furan scaffold in this compound?

Methodological Answer: The synthesis of this compound involves sequential coupling reactions. Key steps include:

- Piperazine functionalization : React 6-(furan-2-yl)pyridazin-3-yl derivatives with piperazine under Buchwald-Hartwig conditions (Pd catalysts, DMF solvent, 80–100°C) to form the piperazine-pyridazine core .

- Ethanone linkage : Use a nucleophilic acyl substitution reaction between the activated piperazine intermediate and 3,4-dimethoxyphenylacetyl chloride in dichloromethane with triethylamine as a base .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the final product .

Q. How can structural characterization resolve ambiguities in NMR and mass spectrometry data?

Methodological Answer:

- NMR contradictions : Overlapping signals from the dimethoxyphenyl and pyridazine moieties (e.g., aromatic protons at δ 6.8–7.5 ppm) can be resolved using 2D NMR (COSY, HSQC) to assign coupling patterns .

- Mass spectrometry : High-resolution ESI-MS is critical to distinguish the molecular ion peak (expected m/z ~478.2) from fragmentation products. Confirm isotopic patterns (e.g., chlorine or fluorine absence) to validate purity .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme inhibition : Test against kinases (e.g., PI3K or MAPK) using fluorescence-based ADP-Glo™ assays .

- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) with HEK293 cells expressing cloned human receptors .

Advanced Research Questions

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s furan-pyridazine region and ATP-binding pockets of kinases. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Pharmacophore mapping : Identify critical features (e.g., methoxy groups for hydrophobic interactions, pyridazine for π-stacking) using MOE or Phase .

Q. What experimental designs address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

- Dose-response normalization : Use Hill equation modeling to compare IC₅₀ values in resistant vs. sensitive cell lines (e.g., MCF-7 vs. HepG2) .

- Mechanistic studies : Perform RNA-seq or proteomics to identify differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes (CYP450) that may explain variability .

Q. How to optimize metabolic stability without compromising target affinity?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the ethanone moiety to enhance solubility and reduce first-pass metabolism .

- Metabolite identification : Use LC-MS/MS to profile hepatic microsomal metabolites. Replace labile furan or methoxy groups with bioisosteres (e.g., thiophene or ethoxy) .

Analytical and Structural Challenges

Q. How to resolve crystallographic disorder in the piperazine ring?

Methodological Answer:

- X-ray refinement : Apply SHELXL’s PART instructions to model disorder in the piperazine ring (common at N4 due to conformational flexibility). Use anisotropic displacement parameters for non-H atoms .

- Complementary techniques : Validate with solid-state NMR (¹³C CP/MAS) to confirm dynamic behavior .

Q. What chromatographic methods separate stereoisomers or regioisomers?

Methodological Answer:

- HPLC conditions : Use a chiral stationary phase (e.g., Chiralpak IA-3) with hexane/isopropanol (90:10) + 0.1% TFA. Adjust flow rate to 0.8 mL/min for baseline resolution of regioisomers .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility parameters : Calculate Hansen solubility parameters (HSPiP software) to identify solvent matches. For example, DMSO may disrupt crystalline packing (high δp) better than ethanol .

- Co-solvency studies : Use water-ethanol or water-PEG mixtures to enhance aqueous solubility for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.